molecular formula C17H16O3 B5733519 4-acetylphenyl 3-phenylpropanoate

4-acetylphenyl 3-phenylpropanoate

Cat. No. B5733519
M. Wt: 268.31 g/mol
InChI Key: RILLRGWRFVVVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl 3-phenylpropanoate, also known as ethyl 4-acetylphenyl 3-phenylpropanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a derivative of 4-acetylphenyl and 3-phenylpropanoate, which are both organic compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3-phenylpropanoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound may also modulate the activity of various signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-acetylphenyl 3-phenylpropanoate exhibits significant anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess potent antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetylphenyl 3-phenylpropanoate in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant pharmacological activities, which make it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applicability in certain experimental settings.

Future Directions

There are several future directions for research on 4-acetylphenyl 3-phenylpropanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress. Finally, studies on the toxicity and safety of this compound are also needed to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-acetylphenyl 3-phenylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities, as well as potent antioxidant properties. Further research is needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases associated with inflammation and oxidative stress.

Synthesis Methods

The synthesis of 4-acetylphenyl 3-phenylpropanoate involves the reaction of 4-acetylphenyl 3-phenylpropanoate 4-acetylphenylacetate and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the desired product. The purity of the product can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

4-acetylphenyl 3-phenylpropanoate has been studied for its potential applications in the pharmaceutical industry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been found to possess significant antioxidant properties, which may have implications in the treatment of various diseases associated with oxidative stress.

properties

IUPAC Name

(4-acetylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLRGWRFVVVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl 3-phenylpropanoate

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